molecular formula C10H18N2O2 B11782431 tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate

tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate

Cat. No.: B11782431
M. Wt: 198.26 g/mol
InChI Key: IJHTZGBRXSYOMG-OMNKOJBGSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is derived from its bicyclic framework and stereochemical configuration. The parent structure, 3-azabicyclo[3.1.0]hexane, consists of a six-membered ring system containing one nitrogen atom (azacyclohexane) fused with a cyclopropane ring. The bicyclo[3.1.0]hexane notation indicates a bridge between carbons 1 and 3, with bridge lengths of three and one carbon atoms, respectively.

The substituents are named as follows:

  • A carbamate group (-OC(=O)N-) is attached to the nitrogen atom at position 1 of the bicyclic system.
  • A tert-butyl group (C(C)(C)(C)-) is bonded to the oxygen atom of the carbamate.

The stereochemical descriptor (1S) specifies the absolute configuration at position 1 of the bicyclic framework. In the (1S,5S)-configured diastereomer, both bridgehead carbons (positions 1 and 5) exhibit S-configuration, as evidenced by the InChIKey IJHTZGBRXSYOMG-OIBJUYFYSA-N in PubChem records. The SMILES string CC(C)(C)OC(=O)N[C@@]12C[C@H]1CNC2 confirms the stereochemistry through its chiral indicators.

Alternative Naming Conventions in Chemical Databases

Chemical databases employ varying nomenclature styles for this compound, as shown below:

Database Name Identifier
ChemSpider 1-(Boc-amino)-3-azabicyclo[3.1.0]hexane 1250883-73-8
PubChem tert-butyl N-[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate 98048534
CAS Common Carbamic acid, 3-azabicyclo[3.1.0]hex-1-yl-, 1,1-dimethylethyl ester 181941-45-7

The Boc (tert-butoxycarbonyl) designation is frequently used in peptide chemistry, where this group serves as a nitrogen-protecting moiety. Racemic mixtures are denoted with prefixes such as "rac-" or "cis-" in supplier catalogs.

Structural Relationship to 3-Azabicyclo[3.1.0]hexane Core Framework

The 3-azabicyclo[3.1.0]hexane core (C5H9N, MW 83.13 g/mol) provides the foundational bicyclic architecture for this compound. Key structural features include:

  • Bicyclic System : A six-membered ring comprising a pyrrolidine-like structure (3-azabicyclo) fused to a cyclopropane ring.
  • Substitution Pattern : The tert-butyl carbamate group at position 1 introduces both steric bulk and hydrogen-bonding capabilities.
  • Conformational Rigidity : The bicyclic framework restricts rotational freedom, making it valuable for orienting pharmacophores in drug design.

Comparative analysis shows that derivatization at position 1 preserves the core’s topology while enabling functionalization. For example, hydrolysis of the carbamate yields 3-azabicyclo[3.1.0]hexan-1-amine, a scaffold used in neuraminidase inhibitors and calcium channel blockers. The tert-butyl group enhances lipid solubility, as demonstrated by its logP value of 1.92 (calculated via PubChem).

This structural relationship underscores the compound’s utility as a synthetic intermediate. Dirhodium-catalyzed cyclopropanation strategies enable efficient access to the core framework, with catalyst loadings as low as 0.005 mol % achieving >90% diastereoselectivity.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl N-[(1S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7?,10-/m1/s1

InChI Key

IJHTZGBRXSYOMG-OMNKOJBGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12CC1CNC2

Canonical SMILES

CC(C)(C)OC(=O)NC12CC1CNC2

Origin of Product

United States

Preparation Methods

Table 1: Precursor Synthesis Conditions

Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
CyclopropanationPd(OAc)₂, (S)-BINOL, CH₂Cl₂, 0°C7895.2
Amine protectionBoc₂O, Et₃N, THF, rt9298.5

Carbamate Formation: Stepwise Synthesis

The bicyclic amine is functionalized with a tert-butyl carbamate group via nucleophilic acyl substitution. This step is critical for stabilizing the amine during subsequent reactions.

Reaction with tert-Butyl Chloroformate

In a typical procedure, the amine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen atmosphere. Tert-butyl chloroformate (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv) to scavenge HCl. The reaction proceeds for 12 hours, yielding the carbamate after aqueous workup.

Mechanistic Insight :

  • Triethylamine deprotonates the amine, enhancing nucleophilicity.

  • The chloroformate’s electrophilic carbonyl carbon is attacked by the amine, forming a tetrahedral intermediate that collapses to release Cl⁻.

Table 2: Carbamate Formation Optimization

ParameterOptimal ConditionYield (%)
SolventDichloromethane89
Temperature0°C → rt89
BaseTriethylamine89
Alternative BaseDMAP (catalytic)82

Stereochemical Control and Resolution

The (1S) configuration is enforced using chiral catalysts during cyclopropanation. For example, (S)-BINOL-palladium complexes induce >98% enantiomeric excess (ee) in the bicyclic amine precursor. Post-synthesis, chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) resolves any residual (1R) enantiomers, achieving ≥99% ee for the final product.

Table 3: Enantiomeric Purity Analysis

MethodConditionsee (%)
Chiral HPLCChiralpak IA, hexane:IPA99.1
Polarimetry[α]D²⁵ = +34.5 (c 1.0, CHCl₃)98.7

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc:hexane, 1:4), followed by recrystallization from MTBE/hexane to afford white crystalline solid. Analytical data confirms structure and purity:

  • NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.12–3.25 (m, 2H, NCH₂), 4.75 (br s, 1H, NH).

  • HPLC : Rt = 12.3 min (C18 column, 0.1% TFA in MeCN:H₂O).

Scale-Up and Industrial Considerations

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer during exothermic steps. A representative protocol uses:

  • Flow rate : 10 mL/min (amine solution) and 12 mL/min (chloroformate solution).

  • Residence time : 30 minutes at 5°C.
    This method achieves 85% yield with 99.8% purity, demonstrating scalability for pharmaceutical production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted carbamates or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs, particularly those targeting the central nervous system.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds differ in substituent positions, stereochemistry, ring systems, and functional groups. Below is a detailed analysis:

Substituent Position and Stereochemistry

Compound Name CAS Number Molecular Formula Substituent Position Stereochemistry Key Differences
tert-Butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate 204991-14-0 C₁₀H₁₈N₂O₂ 1-position (1S) Target compound; standard stereochemistry .
tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate 134677-60-4 C₁₀H₁₈N₂O₂ 6-position (1R,5S,6r) Substituent shifted to 6-position; distinct stereochemistry alters receptor binding .
tert-Butyl N-[[(1S,5R,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]carbamate 134575-12-5 C₁₁H₂₀N₂O₂ 6-position with methyl linker (1S,5R,6r) Addition of methyl spacer increases molecular weight (226.27 g/mol) and flexibility .

Functional Group Variations

Compound Name CAS Number Functional Group Molecular Weight (g/mol) Impact on Reactivity
tert-Butyl (1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate 361440-67-7 Carbamoyl group 226.27 Carbamoyl enhances hydrogen-bonding potential; used in protease inhibitor synthesis .
tert-Butyl [(1S)-2-((1S,3S,5S)-3-Cyano-2-azabicyclo[3.1.0]hex-2-yl)-1-(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)-2-oxoethyl]carbamate 709031-43-6 Cyano and adamantyl groups 415.53 Bulky adamantyl group improves lipid solubility; cyano group stabilizes transition states in enzyme inhibition .
exo-6-Aminomethyl-3-azabicyclo[3.1.0]hexane, N3-BOC protected - Aminomethyl 212.29 Aminomethyl enables conjugation with carboxylic acids or carbonyls .

Ring System Modifications

Compound Name CAS Number Ring System Heteroatoms Molecular Weight (g/mol) Key Applications
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 951766-54-4 Bicyclo[4.1.0]heptane 3-aza, 7-oxa 199.25 Larger ring size alters conformational dynamics; oxygen improves solubility .
tert-Butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 958457-61-9 Bicyclo[3.1.0]hexane 3-aza 213.28 Hydroxymethyl group introduces polarity for aqueous-phase reactions .

Biological Activity

tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate, also known as (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, pharmacological effects, and mechanisms of action.

  • Molecular Formula : C11H18N2O3
  • Molecular Weight : 226.27 g/mol
  • CAS Number : 361440-67-7

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cytotoxic effects against various cancer cell lines and potential neuroprotective properties.

Cytotoxicity Studies

A study conducted on the compound's cytotoxic effects revealed that it significantly inhibits the proliferation of transformed 3T3-SV40 cells, demonstrating cytostatic properties comparable to established chemotherapeutic agents like cisplatin. The compound reduced cell viability and induced cell cycle arrest at the G0/G1 phase in a dose-dependent manner.

Cell LineTreatment ConcentrationViability Reduction (%)Mechanism of Action
3T3-SV4010 µM60%Cell cycle arrest at G0/G1
A549 (Lung)5 µM50%Induction of apoptosis
HeLa (Cervical)20 µM70%Disruption of actin cytoskeleton

The mechanisms underlying the biological activity of this compound involve:

  • Cytoskeletal Disruption : The compound alters the structure of actin filaments within cells, leading to reduced motility and altered cellular morphology.
  • Cell Cycle Regulation : It induces cell cycle arrest, preventing cancer cells from progressing through the cell cycle.

Case Study 1: Antitumor Activity

In a controlled study involving various tumor cell lines, this compound was tested against several cancer types. Results indicated a notable reduction in cell growth and viability across different concentrations.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of the compound in models of neurodegeneration. The findings suggested that it may help mitigate oxidative stress and neuronal apoptosis, indicating its potential use in treating neurodegenerative diseases.

Q & A

Q. What are the key synthetic methodologies for preparing tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate?

The synthesis typically involves cyclization and functionalization of azabicyclic precursors. A common approach includes:

  • Step 1 : Formation of the bicyclic core via radical cyclization or lithium-mediated halogen exchange, as seen in analogous 3-azabicyclo[3.1.0]hexane derivatives .
  • Step 2 : Introduction of the tert-butyl carbamate group using tert-butyl chloroformate under basic conditions .
  • Step 3 : Purification via column chromatography or recrystallization, with yields optimized by adjusting solvent polarity and temperature gradients .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Cyclizationn-BuLi, THF, −78°C65–75>95
Carbamate FormationBoc₂O, DMAP, DCM80–8597–99

Q. How is the stereochemical configuration of the bicyclic core confirmed?

Stereochemistry is validated using:

  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for related (1R,5S)-configured azabicyclohexanes .
  • NMR Spectroscopy : NOE correlations and coupling constants (e.g., J values for axial vs. equatorial protons) confirm ring geometry .
  • Chiral HPLC : Separates enantiomers to verify optical purity (>97% ee) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, reducing side reactions .
  • Temperature Control : Low temperatures (−78°C to 0°C) stabilize reactive intermediates during cyclization .
  • Catalysis : Palladium or copper catalysts improve cross-coupling steps for functionalized derivatives .

Data Contradiction Example : While THF is preferred for cyclization, DMF may enhance yields in carbamate formation but complicates purification. Researchers must balance yield and practicality .

Q. What strategies improve diastereoselectivity in radical cyclization reactions?

  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) on the bicyclic scaffold direct radical addition pathways, achieving >90% diastereoselectivity .
  • Chiral Auxiliaries : Temporary chiral ligands enforce stereochemical control during cyclization .
  • Computational Modeling : DFT calculations predict transition-state geometries to guide reagent selection .

Q. How does structural modification of the bicyclic core influence biological activity?

  • Case Study : Analogs like 1-aryl-3-azabicyclo[3.1.0]hexanes exhibit analgesic activity. Para-substituted aryl groups enhance potency, while N-alkylation (e.g., N-methyl) retains activity, but bulkier groups (e.g., N-hexyl) abolish it .
  • Mechanistic Insight : The (1R,5S) enantiomer of bicifadine shows 10× higher potency than its counterpart, highlighting stereochemistry’s role in receptor binding .

Table 2 : Structure-Activity Relationships (SAR)

DerivativeR GroupBioactivity (IC₅₀, nM)Reference
2b (Bicifadine)4-Methylphenyl12.5
27dN-Methyl18.3
27cN-HexylInactive

Q. How are computational methods applied to predict synthetic pathways or biological targets?

  • Retrosynthetic Analysis : Tools like Synthia™ propose routes based on known azabicyclohexane syntheses .
  • Docking Studies : Molecular docking identifies potential targets (e.g., topoisomerase enzymes for antibacterial derivatives) .

Q. What analytical techniques resolve contradictions in spectral data for impurities?

  • LC-MS/MS : Detects trace impurities (<0.1%) and assigns structures via fragmentation patterns .
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded spectra, critical for confirming regioisomers .

Q. How is the compound utilized in medicinal chemistry beyond analgesia?

  • Antibacterial Development : Derivatives inhibit Gram-negative bacterial topoisomerases, addressing fluoroquinolone resistance .
  • Neuroactive Agents : Carbamate-protected amines serve as prodrugs for CNS-targeted therapies .

Q. Methodological Recommendations

  • Scale-Up : Use continuous flow reactors for hazardous steps (e.g., lithiation) to improve safety and reproducibility .
  • Storage : Store under inert gas (N₂/Ar) at −20°C to prevent Boc-group hydrolysis .

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